molecular formula C11H8N4O B2637210 N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)formamide CAS No. 2309803-34-5

N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)formamide

Cat. No.: B2637210
CAS No.: 2309803-34-5
M. Wt: 212.212
InChI Key: DCDAIGKBCYWGET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)formamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a pyrazole ring substituted with a cyano group and a phenyl group, making it a versatile molecule for various chemical reactions and applications.

Biochemical Analysis

Biochemical Properties

N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)formamide has been found to interact with the insect ryanodine receptor (RyR), suggesting that it may have a role in modulating this receptor . The RyR is a calcium channel that is critical for cellular signaling processes, and modulation of this receptor can have significant effects on cellular function .

Cellular Effects

The effects of this compound on cells are likely to be mediated through its interactions with the RyR . By modulating the activity of this receptor, this compound could potentially influence a variety of cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is likely to involve its binding to the RyR . This binding could potentially lead to changes in the activity of the receptor, resulting in alterations in calcium signaling within the cell . This could in turn lead to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

Given its potential role in modulating the RyR, it is likely that the effects of this compound could change over time, depending on the stability of the compound and the dynamics of the cellular processes it influences .

Dosage Effects in Animal Models

The effects of this compound in animal models have not been extensively studied. Given its potential role in modulating the RyR, it is likely that the effects of this compound could vary with different dosages .

Metabolic Pathways

Given its potential role in modulating the RyR, it is possible that this compound could interact with various enzymes and cofactors, and could potentially influence metabolic flux or metabolite levels .

Transport and Distribution

Given its potential role in modulating the RyR, it is likely that this compound could interact with various transporters or binding proteins, and could potentially influence its localization or accumulation within cells .

Subcellular Localization

Given its potential role in modulating the RyR, it is possible that this compound could be directed to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)formamide typically involves the reaction of 4-cyano-1-phenyl-1H-pyrazole with formamide. The general procedure includes:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)formamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives, while oxidation and reduction can modify the functional groups present on the molecule .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)formamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets, such as insect ryanodine receptors, sets it apart from other similar compounds .

Properties

IUPAC Name

N-(4-cyano-2-phenylpyrazol-3-yl)formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O/c12-6-9-7-14-15(11(9)13-8-16)10-4-2-1-3-5-10/h1-5,7-8H,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDAIGKBCYWGET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C#N)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.